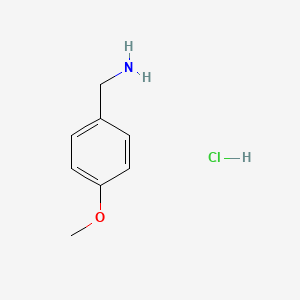

(4-methoxyphenyl)methanamine Hydrochloride

Description

(4-Methoxyphenyl)methanamine hydrochloride is a primary amine salt characterized by a benzylamine backbone substituted with a methoxy group at the para position of the aromatic ring. The compound is synthesized via transition metal-free catalytic reduction of 4-methoxybenzamide using HBPin and an abnormal N-heterocyclic carbene (NHC)-based potassium complex, achieving an 84% yield . Its molecular formula is C₈H₁₂ClNO, with a molecular weight of 173.64 g/mol. Key spectral data, including ¹H NMR and ¹³C NMR, confirm the structure, with distinct signals for the methoxy group (δ ~3.75 ppm) and the benzylic methylene (δ ~3.90 ppm) .

The hydrochloride salt form enhances stability and solubility in polar solvents like methanol and dimethyl sulfoxide (DMSO) .

Properties

IUPAC Name |

(4-methoxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c1-10-8-4-2-7(6-9)3-5-8;/h2-5H,6,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COWZNYTZVVEEKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50937796 | |

| Record name | 1-(4-Methoxyphenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50937796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17061-61-9 | |

| Record name | NSC230417 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230417 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Methoxyphenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50937796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methoxyphenyl)methanamine Hydrochloride typically involves the reduction of 4-methoxybenzyl chloride with ammonia or an amine. One common method is the reduction of 4-methoxybenzyl chloride using lithium aluminum hydride (LiAlH4) in anhydrous ether, followed by treatment with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

On an industrial scale, this compound can be produced by catalytic hydrogenation of 4-methoxybenzyl cyanide in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), followed by acidification with hydrochloric acid to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

(4-methoxyphenyl)methanamine Hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: It can be reduced to form the corresponding alcohol.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Reduction: 4-methoxybenzyl alcohol.

Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

(4-methoxyphenyl)methanamine Hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-methoxyphenyl)methanamine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group enhances its binding affinity and specificity towards these targets. The compound can act as a substrate or inhibitor, modulating the activity of the target enzyme or receptor and influencing various biochemical pathways.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : The methoxy group (-OCH₃) in (4-methoxyphenyl)methanamine HCl is electron-donating, enhancing resonance stabilization of the aromatic ring compared to electron-withdrawing groups like -Cl in (4-chlorophenyl)(4-methoxyphenyl)methanamine HCl. This difference impacts reactivity in further functionalization reactions .

- Steric Effects: Bulky substituents (e.g., phenoxy in (4-phenoxyphenyl)methanamine HCl) reduce solubility in non-polar solvents but improve thermal stability .

Heterocyclic and Complex Analogs

Table 2: Heterocyclic and Multi-Substituted Variants

Key Observations :

- Pharmacological Potential: The thiazole-containing analog ([2-(4-methoxyphenyl)thiazol-4-yl]methanamine HCl) may exhibit enhanced binding to biological targets due to the heterocyclic ring’s hydrogen-bonding capacity .

- Chirality : The (R)-cyclopropyl derivative introduces stereochemical complexity, which could improve selectivity in receptor interactions compared to the achiral parent compound .

Amphetamine-Related Derivatives

Table 3: Pharmacologically Relevant Analogs

Key Observations :

- Backbone Modification : PMMA retains the 4-methoxyphenyl group but incorporates a propane chain and N-methylation, enhancing its lipophilicity and blood-brain barrier penetration compared to (4-methoxyphenyl)methanamine HCl .

- Safety Profile : Unlike (4-methoxyphenyl)methanamine HCl, PMMA is associated with significant neurotoxicity and is regulated under drug laws .

Biological Activity

(4-Methoxyphenyl)methanamine hydrochloride is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound, also known as para-methoxybenzylamine hydrochloride, features a methoxy group attached to the para position of a phenyl ring, linked to a methanamine backbone. This structural configuration enhances its lipophilicity and bioavailability, making it a promising candidate for various pharmaceutical applications.

The compound primarily interacts with neurotransmitter systems, particularly serotonin receptors. Research indicates that it may exhibit antidepressant and anxiolytic properties through modulation of serotoninergic signaling pathways. In vitro studies have demonstrated its binding affinity and selectivity towards specific receptors, suggesting potential therapeutic applications in neuropharmacology.

Antidepressant and Anxiolytic Effects

Several studies have investigated the antidepressant effects of this compound. Its structural similarity to other psychoactive compounds allows it to influence neurotransmitter levels in the brain. For instance:

- Binding Affinity : In vitro binding assays indicate that the compound has a significant affinity for serotonin receptors, which are crucial in mood regulation.

- Functional Assays : Calcium mobilization assays have shown that this compound can activate serotonin receptors, leading to potential anxiolytic effects.

Anticancer Properties

Research has also highlighted the compound's potential as an anticancer agent. It has been studied for its ability to inhibit microtubule dynamics, similar to colchicine, which is known for its anticancer properties:

- Microtubule Depolymerization : The compound has demonstrated microtubule-depolymerizing activity, inhibiting cancer cell growth at nanomolar concentrations .

- Overcoming Drug Resistance : Preliminary findings suggest that it may overcome mechanisms of drug resistance commonly seen in cancer therapies, such as P-glycoprotein overexpression .

Comparative Analysis with Related Compounds

To further understand the biological activity of this compound, a comparative analysis with structurally related compounds is essential. Below is a summary table comparing key characteristics:

| Compound Name | Structure Characteristics | Notable Activities |

|---|---|---|

| This compound | Methoxy group at para position | Antidepressant, anticancer |

| Cyclopentylthis compound | Cyclopentyl substitution | Neurotransmitter modulation |

| (R,S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride | Colchicine-like structure | Anticancer activity |

Case Studies and Research Findings

- Neuropharmacological Studies : A study conducted on cyclopentylthis compound revealed its potential as an antidepressant through modulation of serotonin pathways.

- Anticancer Research : Another investigation showed that (R,S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride exhibited significant growth inhibition in various cancer cell lines due to its ability to disrupt microtubule dynamics .

- Enzyme Inhibition Studies : Recent research has focused on the inhibitory effects of methoxy-substituted phenyl compounds on ALOX15 enzymes, suggesting that these compounds could serve as selective inhibitors in inflammatory pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.